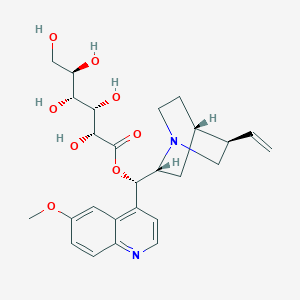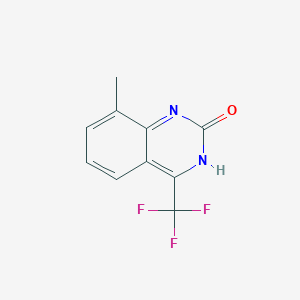
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative. Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
Preparation Methods
The synthesis of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The substituted aniline undergoes cyclization with the trifluoromethyl ketone under acidic or basic conditions to form the quinazoline core.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines.
Scientific Research Applications
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 4-chloroquinazoline, 2-aminoquinazoline, and 6-methylquinazoline.
Uniqueness: The presence of the trifluoromethyl group at the 4th position and the methyl group at the 8th position imparts unique chemical and biological properties to this compound, distinguishing it from other quinazoline derivatives.
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-methyl-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
ZDECCCPDRJFQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(NC(=O)N=C12)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)

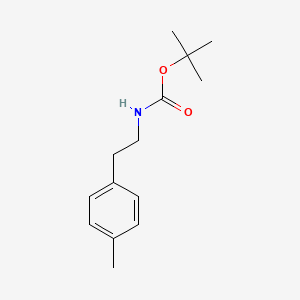
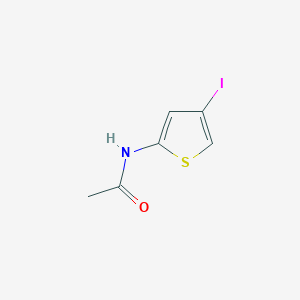

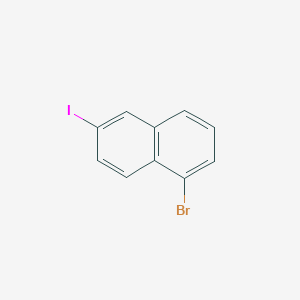
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
